molecular formula C13H10ClNO2 B6390135 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261899-05-1

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6390135
CAS No.: 1261899-05-1
M. Wt: 247.67 g/mol
InChI Key: IEFNJDOSKHSHIY-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a 4-chloro-2-methylphenyl group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 2-Chloro-6-p-tolylpyridine-4-carboxylic acid
  • Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Uniqueness

6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-6-10(14)3-4-11(8)12-5-2-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFNJDOSKHSHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687645
Record name 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-05-1
Record name 6-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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